HBPyU

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate involves the reaction of diethyl chlorophosphate and diphenyl chlorophosphate with 1-hydroxybenzotriazole and triethylamine in tetrahydrofuran at room temperature, yielding high chemical yields with minimal racemization. This reagent is commercially available and can be prepared through multiple synthetic routes, including the addition of chlorine or bromine to a solution of tripyrrolidino phosphine or the reaction of tripyrrolidino phosphine oxide with POCl3 or triphosgene, followed by the addition of HOBt/TEA to a KPF6 water solution (Chen & Xu, 1992).

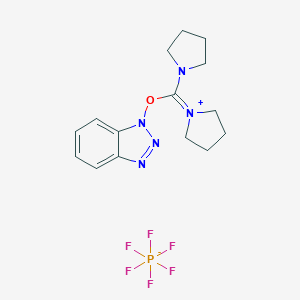

Molecular Structure Analysis

The crystal structure of (Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate reveals a monoclinic system with the space group P 2 1 / n, containing four molecules per unit cell. The benzotriazole ring is connected through an oxygen atom to the phosphorus, which is bonded to three dimethylamino groups, while the hexafluorophosphate serves as the anion. This structure supports the reagent's stability and reactivity in peptide synthesis processes (Sierosławski, Picur, & Lis, 2003).

Chemical Reactions and Properties

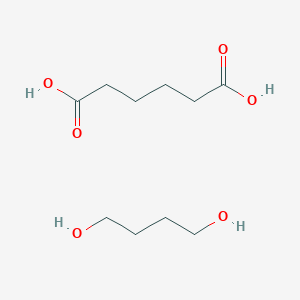

(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate facilitates efficient peptide coupling, enabling the synthesis of various substituted amino acid derivatives in high chemical yields. Its effectiveness is further illustrated in the synthesis of challenging molecules, including nucleoside derivatives and conjugated carboxylic acids with methyl ester amino acids hydrochloride, demonstrating up to 90% chemical yield. The reagent's utility in creating electrophilic nucleosides that react with a variety of nucleophiles underscores its broad applicability in organic synthesis (Brunel, Salmi, & Letourneux, 2005).

Physical Properties Analysis

The physical properties of (Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate include its solid form as colorless crystals, with a melting point of 156–157°C. It is soluble in various organic solvents, such as CH2Cl2, CHCl3, DMF, DMSO, NMP, THF, CH3CN, and acetone, facilitating its use in diverse chemical reactions. The purity of the reagent can be analyzed via 31P NMR and 1H NMR, ensuring high-quality synthesis outcomes (Coste & Jouin, 2003).

Chemical Properties Analysis

As a coupling reagent, (Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate exhibits remarkable stability and reactivity, enabling the formation of peptide bonds without racemization. Its application in peptide synthesis underscores its efficiency and versatility, contributing to its recognition as a superior alternative to traditional coupling reagents. This reagent's chemical properties make it an invaluable tool in the synthesis of complex molecules, demonstrating its significant impact on advancing peptide chemistry (Mizhiritskii & Shpernat, 2002).

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

HBPyU: wird häufig als Kupplungsmittel in der Peptidsynthese verwendet. Es erleichtert die Bildung von Peptidbindungen durch Aktivierung von Carbonsäuren, die dann mit Aminogruppen reagieren, um Amidbindungen zu bilden . Die Verbindung ist bekannt für ihre hohe Effizienz und geringe Racemisierung, was sie zu einer bevorzugten Wahl für die Synthese komplexer Peptide macht.

Amidbildung

Neben Peptiden ist This compound entscheidend für die Synthese verschiedener Amide. Es wird verwendet, um Carbonsäuren zu aktivieren, die dann mit Aminen gekoppelt werden, um Amidbindungen zu bilden. Diese Anwendung ist entscheidend für die Entwicklung von Pharmazeutika und bioaktiven Molekülen .

Synthese von Farbstoffmolekülen

This compound: dient als Katalysator bei der Synthese von Farbstoffmolekülen. Seine Fähigkeit, die Kupplung verschiedener Molekülfragmente zu erleichtern, ermöglicht die Herstellung komplexer Farbstoffstrukturen, die in einer Vielzahl von Industrien eingesetzt werden, darunter Textilien und Bildgebung .

Arzneimittelforschung

Die Rolle der Verbindung bei der Synthese biologisch aktiver Moleküle erstreckt sich auf die Arzneimittelforschung. Es wird verwendet, um diverse Bibliotheken von Verbindungen zu erstellen, die gegen verschiedene biologische Ziele gescreent werden können, und hilft so bei der Identifizierung potenzieller neuer Medikamente .

Organische Synthese

In der organischen Chemie wird This compound in einer Reihe von Reaktionen eingesetzt, darunter die Synthese von Estern und anderen wichtigen organischen Verbindungen. Seine hohe Reaktivität und Selektivität machen es zu einem wertvollen Werkzeug für Chemiker, die neue Moleküle entwickeln .

Biokonjugation

This compound: wird in Biokonjugationstechniken eingesetzt, bei denen es hilft, Peptide oder andere Moleküle mit verschiedenen Substraten zu verbinden. Diese Anwendung ist besonders wichtig bei der Entwicklung gezielter Therapien und Diagnostika .

Wirkmechanismus

Target of Action

HBPyU, also known as (Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate or (1H-Benzo[d][1,2,3]triazol-1-yl)(di(pyrrolidin-1-yl)methylene)oxonium hexafluorophosphate(V), is primarily used as a coupling reagent in solid phase peptide synthesis . Its primary targets are the carboxylic acids present in the peptide chains.

Mode of Action

This compound activates carboxylic acids by forming a stabilized HOBt (Hydroxybenzotriazole) leaving group . The activated intermediate species is then attacked by the amine during aminolysis, resulting in the formation of the HOBt ester . This process involves the carboxyl group of the acid attacking the imide carbonyl carbon of this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptide synthesis pathway. This compound facilitates the formation of peptide bonds, which are crucial for the creation of proteins. This process involves the activation of carboxylic acids and their subsequent reaction with amines to form amide bonds .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]benzotriazole;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N5O.F6P/c1-2-8-14-13(7-1)16-17-20(14)21-15(18-9-3-4-10-18)19-11-5-6-12-19;1-7(2,3,4,5)6/h1-2,7-8H,3-6,9-12H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTRAGMCMJYRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=[N+]2CCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546720 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105379-24-6 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Benzotriazol-1-yl)-N,N,N',N'-bis(tetramethylene)uronium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

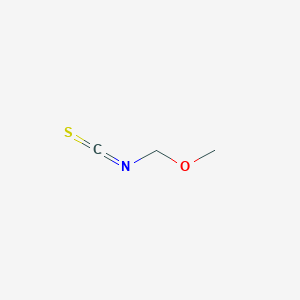

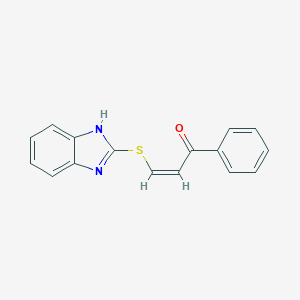

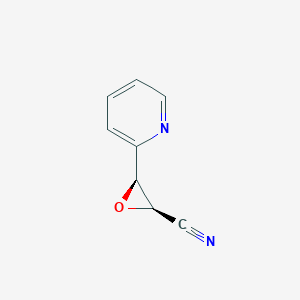

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)